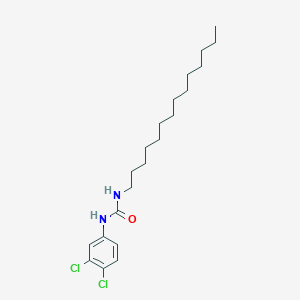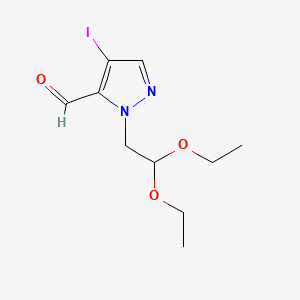
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodo group at position 4, a diethoxyethyl group at position 1, and a carbaldehyde group at position 5. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the iodo group: The iodo group can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the diethoxyethyl group: This step involves the alkylation of the pyrazole ring with a diethoxyethyl halide under basic conditions.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction using a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.
Formylation: DMF and POCl3 for the Vilsmeier-Haack reaction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo and aldehyde groups allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Diethoxyethyl)-4-bromo-1H-pyrazole-5-carbaldehyde: Similar structure but with a bromo group instead of an iodo group.
1-(2,2-Diethoxyethyl)-4-chloro-1H-pyrazole-5-carbaldehyde: Similar structure but with a chloro group instead of an iodo group.
1-(2,2-Diethoxyethyl)-4-fluoro-1H-pyrazole-5-carbaldehyde: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The uniqueness of 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde lies in the presence of the iodo group, which can participate in unique chemical reactions, such as iodination and coupling reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H15IN2O3 |
|---|---|
Poids moléculaire |
338.14 g/mol |
Nom IUPAC |
2-(2,2-diethoxyethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H15IN2O3/c1-3-15-10(16-4-2)6-13-9(7-14)8(11)5-12-13/h5,7,10H,3-4,6H2,1-2H3 |
Clé InChI |
HGFRAUZRESVZGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN1C(=C(C=N1)I)C=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


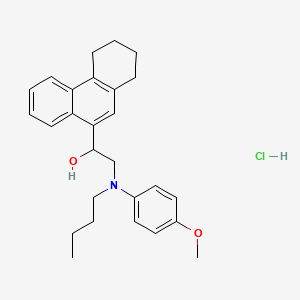
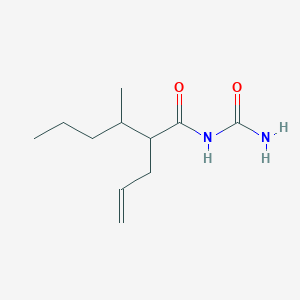
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)

![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

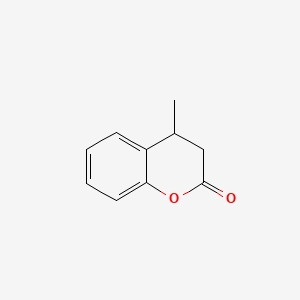
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
